Pravastatin 1,1,3,3-Tetramethylbutylamine

Descripción general

Descripción

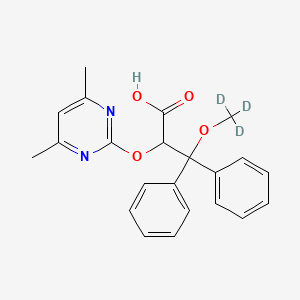

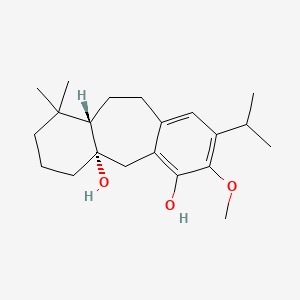

Pravastatin 1,1,3,3-Tetramethylbutylamine is an HMGCR (HMG-CoA reductase) inhibitor . It is a new salt of HMG-CoA reductase inhibitor . The CAS Number is 151006-14-3 .

Synthesis Analysis

The manufacturing process of Pravastatin 1,1,3,3-Tetramethylbutylamine involves a fermentation process where mevastatin is first obtained. This is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .

Molecular Structure Analysis

The molecular formula of Pravastatin 1,1,3,3-Tetramethylbutylamine is C31H55NO7 . The average mass is 553.771 Da and the monoisotopic mass is 553.397827 Da .

Physical And Chemical Properties Analysis

The molecular weight of Pravastatin 1,1,3,3-Tetramethylbutylamine is 553.77 . The molecular formula is C23H36O7 .

Aplicaciones Científicas De Investigación

Pharmacological Properties and Therapeutic Potential in Hypercholesterolemia : Pravastatin is an HMG-CoA reductase inhibitor, effective in reducing plasma cholesterol levels by inhibiting cholesterol synthesis and increasing the catabolism of low-density lipoprotein (LDL). It is beneficial for patients with familial or nonfamilial hypercholesterolemia, showing dose-proportional reductions in total and LDL-cholesterol levels. It also increases high-density lipoprotein (HDL) cholesterol and decreases triglyceride levels (McTavish & Sorkin, 1991).

Effects on the Human Placenta and Preeclampsia Prevention : Pravastatin has been investigated for its effects on the human placenta and as a potential preventive treatment for preeclampsia. Research on human placental cotyledons and explants indicates that pravastatin does not significantly alter essential physiological functions of the placenta. These findings are important for considering pravastatin's use in high-risk pregnancies (Balan et al., 2017).

Vascular Function in Preeclampsia Models : In a mouse model of preeclampsia, pravastatin was found to improve vascular reactivity by upregulating endothelial nitric oxide synthase (eNOS) expression in the vasculature, suggesting a role in preeclampsia prevention (Fox et al., 2011).

Impact on Lipid-lowering Efficacy and Genetic Polymorphisms : The lipid-lowering efficacy of pravastatin may be modulated by genetic polymorphisms, such as SLCO1B1 521T-->C, which significantly influences its pharmacodynamics, particularly in Asian patients with coronary heart disease (Zhang et al., 2007).

Role in Chronic Rejection of Cardiac Allografts : Pravastatin has shown potential in inhibiting chronic vascular rejection in rat cardiac transplant models. It appears to inhibit synthesis and degradation of extracellular matrix proteins and block macrophage infiltration, playing a role in transplant chronic rejection (Maggard et al., 1998).

New Horizons in Preeclampsia Treatment : Pravastatin is among several drugs being explored for the prevention or treatment of preeclampsia, with significant preclinical and early-phase trial evidence supporting its therapeutic activity (Tong et al., 2020).

Influence on Transendothelial Migration and Chemotaxis : Pravastatin affects transendothelial migration and chemotaxis of human peripheral blood neutrophils and monocytes, which could play a role in its beneficial effects in coronary artery disease and inflammatory responses (Dunzendorfer et al., 1997).

Safety And Hazards

According to the safety data sheet, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFLVBHCVKWNON-IYNICTALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pravastatin 1,1,3,3-Tetramethylbutylamine | |

CAS RN |

151006-14-3 | |

| Record name | Pravastatin 1,1,3,3-tetramethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRAVASTATIN 1,1,3,3-TETRAMETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17047131H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)

![(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester](/img/structure/B564497.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)